molecular formula C10H10O2 B14648447 Spiro[4.5]deca-6,9-diene-2,8-dione CAS No. 52727-26-1

Spiro[4.5]deca-6,9-diene-2,8-dione

Cat. No.: B14648447
CAS No.: 52727-26-1
M. Wt: 162.18 g/mol
InChI Key: JZGXWMROJKTHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[4.5]deca-6,9-diene-2,8-dione is a unique organic compound characterized by its spirocyclic structure, which includes a fused ring system with oxygen and carbon atoms. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing spiro[4.5]deca-6,9-diene-2,8-dione involves the intramolecular cyclization of phenolic α-diazoketones. This reaction is typically catalyzed by copper(I) halides, which facilitate the decomposition of the diazoketone to form the spirocyclic structure . Another approach involves the Pd-catalyzed decarboxylative strategy, which uses vinyl methylene cyclic carbonates and p-quinone methides as reaction partners .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of robust catalysts and readily available starting materials makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]deca-6,9-diene-2,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can yield reduced spirocyclic compounds.

    Substitution: The spirocyclic structure allows for substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products Formed

The major products formed from these reactions include various oxygenated and halogenated spirocyclic compounds, which can be further utilized in synthetic chemistry and material science.

Scientific Research Applications

Spiro[4.5]deca-6,9-diene-2,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[4.5]deca-6,9-diene-2,8-dione involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s reactivity also enables it to participate in various chemical transformations, contributing to its effects in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[45]deca-6,9-diene-2,8-dione is unique due to its specific spirocyclic framework, which imparts distinct chemical and physical properties

Properties

CAS No.

52727-26-1

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

spiro[4.5]deca-6,9-diene-3,8-dione

InChI

InChI=1S/C10H10O2/c11-8-1-4-10(5-2-8)6-3-9(12)7-10/h1-2,4-5H,3,6-7H2

InChI Key

JZGXWMROJKTHJR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1=O)C=CC(=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.